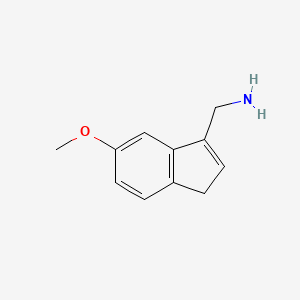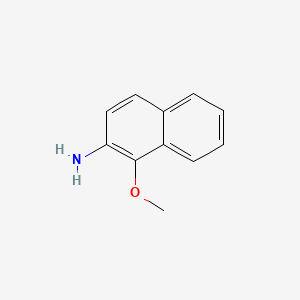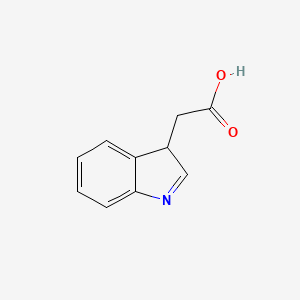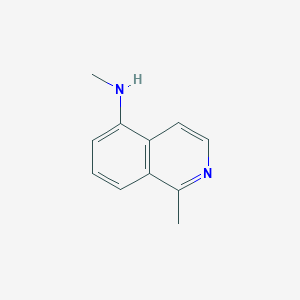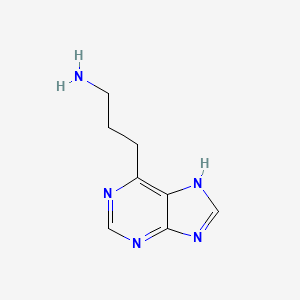
3-(1H-Purin-6-YL)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-Purin-6-YL)propan-1-amine: is a chemical compound that belongs to the class of purine derivatives. Purine derivatives are known for their significant roles in biological systems, including their presence in nucleic acids like DNA and RNA. This compound features a purine ring attached to a propylamine chain, making it a versatile molecule for various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Purin-6-YL)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a purine derivative, such as 6-chloropurine.
Nucleophilic Substitution: The 6-chloropurine undergoes nucleophilic substitution with 3-aminopropylamine under basic conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) for several hours.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using bulk reactors to handle large quantities of starting materials and reagents.
Optimization: Optimizing reaction conditions to maximize yield and purity.
Purification: Employing techniques like crystallization or chromatography for purification.
化学反应分析
Types of Reactions:
Oxidation: 3-(1H-Purin-6-YL)propan-1-amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the amino group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various halogenating agents, nucleophiles, and bases.
Major Products:
Oxidation: Oxidized derivatives of the purine ring.
Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: Substituted purine derivatives with different functional groups.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Nucleic Acid Research: Utilized in studies involving nucleic acids due to its structural similarity to purine bases in DNA and RNA.
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in various biochemical pathways.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new drugs, particularly those targeting purine-related pathways.
Antiviral and Anticancer Research: Studied for its potential antiviral and anticancer properties.
Industry:
Chemical Manufacturing: Employed in the production of specialty chemicals and intermediates for various industrial applications.
作用机制
Molecular Targets and Pathways:
Enzyme Inhibition: 3-(1H-Purin-6-YL)propan-1-amine can inhibit enzymes involved in purine metabolism, affecting cellular processes.
Receptor Binding: The compound may bind to specific receptors, modulating signaling pathways and cellular responses.
Mechanism:
Purine Metabolism: By interfering with purine metabolism, the compound can disrupt nucleotide synthesis and other cellular functions.
Signal Transduction: Modulation of receptor activity can influence signal transduction pathways, leading to various biological effects.
相似化合物的比较
3-(1H-Imidazol-1-yl)propan-1-amine: Similar structure but with an imidazole ring instead of a purine ring.
3-(1H-Indol-1-yl)propan-1-amine: Contains an indole ring, differing in its aromatic system.
Uniqueness:
Purine Ring: The presence of a purine ring in 3-(1H-Purin-6-YL)propan-1-amine makes it unique compared to other similar compounds. This structural feature allows it to participate in specific biological interactions related to nucleic acids and purine metabolism.
Biological Activity: The compound’s ability to interact with enzymes and receptors involved in purine pathways distinguishes it from other amine derivatives.
属性
CAS 编号 |
734493-17-5 |
|---|---|
分子式 |
C8H11N5 |
分子量 |
177.21 g/mol |
IUPAC 名称 |
3-(7H-purin-6-yl)propan-1-amine |
InChI |
InChI=1S/C8H11N5/c9-3-1-2-6-7-8(12-4-10-6)13-5-11-7/h4-5H,1-3,9H2,(H,10,11,12,13) |
InChI 键 |
GEYGWGUNZLBOHC-UHFFFAOYSA-N |
规范 SMILES |
C1=NC2=NC=NC(=C2N1)CCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-Amino-1-methyl-1h-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B11912859.png)


![6-Chloromethyl-imidazo[2,1-b]thiazole](/img/structure/B11912878.png)
